Lipophilicity (LogP) Comparison: 3-(2,3-Difluorobenzyl)pyrrolidine vs. Non-Fluorinated and Isomeric Analogs
3-(2,3-Difluorobenzyl)pyrrolidine exhibits a calculated LogP of 2.44 . This value is 0.27 log units higher than the non-fluorinated 3-benzylpyrrolidine (LogP = 2.17) , and slightly higher than the 3,4-difluoro isomer (LogP = 2.41) and the 2,4-difluoro isomer (SlogP = 2.43) [1]. The enhanced lipophilicity relative to the parent benzylpyrrolidine improves membrane permeability, while the subtle differences among difluoro isomers may impact tissue distribution and off-target binding.
| Evidence Dimension | Calculated Lipophilicity (LogP/SlogP/XLogP) |
|---|---|
| Target Compound Data | LogP = 2.44 |
| Comparator Or Baseline | 3-Benzylpyrrolidine (LogP = 2.17); 3-(3,4-Difluorobenzyl)pyrrolidine (LogP = 2.41); 3-(2,4-Difluorobenzyl)pyrrolidine (SlogP = 2.43) |
| Quantified Difference | +0.27 log units vs. non-fluorinated; +0.03 vs. 3,4-difluoro; +0.01 vs. 2,4-difluoro |
| Conditions | Calculated values from vendor datasheets and public databases |
Why This Matters
LogP is a critical determinant of compound permeability and ADME profile; a difference of 0.27 log units can translate into measurable differences in cell-based potency and oral bioavailability.
- [1] MMsINC Database. 3-(2,4-Difluorobenzyl)pyrrolidine (MMs00764361). SlogP = 2.4304. Accessed April 2026. View Source
